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Compound of Interest

Compound Name:
4-Chloro-6-iodo-2-

methylquinazoline

CAS No.: 351426-06-7

Cat. No.: B1365418 Get Quote

Compound Identity & Core Profile
Attribute Technical Detail

Chemical Name 4-Chloro-6-iodo-2-methylquinazoline

CAS Registry Number 351426-06-7

Molecular Formula C₉H₆ClIN₂

Molecular Weight 304.52 g/mol

Physical State
Solid (typically off-white to pale yellow/brown

depending on purity)

Solubility
Soluble in DCM, DMF, DMSO; limited solubility

in non-polar hydrocarbons.

Storage
Inert atmosphere (Argon/Nitrogen), 2–8°C,

protect from moisture (hydrolysis risk at C4).

Introduction: The Bifunctional Scaffold
4-Chloro-6-iodo-2-methylquinazoline is a high-value heterocyclic intermediate in medicinal

chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR
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and VEGFR pathways.

Its utility stems from its orthogonal reactivity profile. It possesses two distinct electrophilic sites:

C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). This is

the primary site for introducing the pharmacophore's "hinge-binding" motif (often an aniline).

C6-Position (Iodine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira). This site allows for the extension of the scaffold into the "solvent-

exposed" region of the kinase pocket.

C2-Position (Methyl): Unlike the proton found in many generic quinazolines, the 2-methyl

group provides metabolic stability and can influence the atropisomerism of the final drug

candidate.

Synthetic Pathway & Mechanism[1]
The synthesis of 4-chloro-6-iodo-2-methylquinazoline is typically achieved via a two-step

sequence starting from 2-amino-5-iodobenzoic acid.

Step 1: Cyclocondensation (The Niementowski
Variation)
The precursor, 6-iodo-2-methylquinazolin-4(3H)-one, is constructed by condensing 2-amino-5-

iodobenzoic acid with acetic anhydride (to install the C2-methyl) followed by treatment with

ammonia or formamide derivatives.

Step 2: Deoxychlorination
The carbonyl oxygen at C4 is substituted with chlorine using phosphorus oxychloride (POCl₃).

This transformation is mechanistically driven by the formation of a dichlorophosphoryl

intermediate, which acts as a leaving group.

Visualization: Synthetic Route

2-Amino-5-iodobenzoic acid 6-Iodo-2-methylquinazolin-4(3H)-one

Ac2O, Reflux
then NH4OH 4-Chloro-6-iodo-2-methylquinazoline

(CAS: 351426-06-7)

POCl3, Base (Et3N)
Reflux, 2-4h
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Click to download full resolution via product page

Figure 1: Step-wise synthesis from anthranilic acid derivative to the final chlorinated scaffold.

Reactivity Profile & Chemo-Selectivity
The power of this scaffold lies in the order of operations. Researchers must exploit the

reactivity gap between the C4-Cl and C6-I bonds.

The Golden Rule of Functionalization
SₙAr first, Cross-Coupling second. Attempting Pd-catalysis on the chloro-iodo intermediate

often leads to complex mixtures because the oxidative addition of Pd(0) can occur at the C6-I

bond simultaneously with potential side reactions at C4. However, the C4-Cl bond is

significantly more electrophilic towards nucleophiles (amines, phenols) due to the electron-

deficient nature of the pyrimidine ring.

Visualization: Orthogonal Reactivity Map

4-Chloro-6-iodo-2-methylquinazoline

Pathway A: SₙAr (C4 Substitution)
Reagent: Anilines/Phenols
Condition: iPrOH, Reflux

Pathway B: Pd-Catalysis (C6 Substitution)
Reagent: Boronic Acids/Alkynes

Condition: Pd(PPh3)4, Base

High Risk

4-Anilino-6-iodo-2-methylquinazoline
(Stable Intermediate)

Final Kinase Inhibitor
(Functionalized at C4 & C6)

Suzuki/Sonogashira Coupling
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Figure 2: Logical workflow for selective functionalization. Pathway A is the standard industry

protocol.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-iodo-2-
methylquinazoline
Note: This protocol assumes the availability of the quinazolinone precursor.

Reagents:

6-Iodo-2-methylquinazolin-4(3H)-one (1.0 eq)

Phosphorus Oxychloride (POCl₃) (Excess, typically 5–10 eq)

Triethylamine (Et₃N) (1.5 eq) or N,N-Diethylaniline

Solvent: None (Neat) or Toluene if scale >10g.

Procedure:

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube

(CaCl₂), suspend the quinazolinone in POCl₃.

Activation: Add the base (Et₃N) dropwise. Caution: Exothermic reaction.

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System:

Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a faster-

moving UV-active spot.

Workup (Critical):

Cool the mixture to room temperature.

Concentrate under reduced pressure to remove excess POCl₃.
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Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not

allow the temperature to rise significantly to prevent hydrolysis of the product.

Neutralize with saturated NaHCO₃ solution to pH 7–8.

Extract with Dichloromethane (DCM) (3x).

Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize

from Hexane/DCM if necessary.

Protocol B: SₙAr Functionalization (C4-Aniline Coupling)
Standard method for generating the kinase inhibitor scaffold.

Reagents:

4-Chloro-6-iodo-2-methylquinazoline (1.0 eq)[1]

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Procedure:

Dissolve the quinazoline derivative in iPrOH (approx. 10 mL per gram).

Add the aniline.[2]

Heat to reflux for 2–4 hours.

Observation: The product often precipitates out of the hot solution as the hydrochloride salt.

Isolation: Cool to room temperature. Filter the solid. Wash with cold iPrOH and Ether.

Free Base Formation (Optional): Partition the solid between EtOAc and sat. NaHCO₃ to

obtain the free base for the subsequent Palladium coupling step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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